3'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine
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Overview
Description
3’-(Benzyloxy)-5-fluoro-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group at the 3’ position, a fluorine atom at the 5 position, and an amine group at the 3 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Benzyloxy)-5-fluoro-[1,1’-biphenyl]-3-amine typically involves several steps:
Suzuki Coupling Reaction: The initial step involves a Suzuki coupling reaction between 2-benzyloxy-1-bromine-3-nitrobenzene and 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.
Hydrogenation and Debenzylation: The nitro group is then reduced, and the benzyloxy group is removed through hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C), yielding the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of readily available raw materials, low-toxicity reagents, and efficient reaction conditions ensures high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3’-(Benzyloxy)-5-fluoro-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation with palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogenation with palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as bromine (Br2) or nitrating agents.
Major Products
Oxidation: Benzoic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3’-(Benzyloxy)-5-fluoro-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-(Benzyloxy)-5-fluoro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
IUPAC Name |
3-fluoro-5-(3-phenylmethoxyphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-17-9-16(10-18(21)12-17)15-7-4-8-19(11-15)22-13-14-5-2-1-3-6-14/h1-12H,13,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNATVRZTAVVVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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